molecular formula C20H15N3O5 B10813672 N-[1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

N-[1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10813672
M. Wt: 377.3 g/mol
InChI Key: TZRLLDCWRLRDRT-UHFFFAOYSA-N
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Description

WAY-311788 is a chemical compound known for its significant applications in scientific research. It is primarily used in the field of biochemistry and pharmacology due to its unique properties and interactions with biological systems.

Chemical Reactions Analysis

WAY-311788 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-311788 has a wide range of applications in scientific research. It is used in the study of biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of WAY-311788 involves its interaction with specific molecular targets in biological systems. It binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

WAY-311788 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include those with analogous functional groups or similar biological activities. WAY-311788 stands out due to its distinct interactions and effects in various research applications .

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

N-[1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H15N3O5/c24-19(14-5-2-1-3-6-14)22-18(13-17-7-4-12-28-17)20(25)21-15-8-10-16(11-9-15)23(26)27/h1-13H,(H,21,25)(H,22,24)

InChI Key

TZRLLDCWRLRDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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